(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol
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Overview
Description
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol is a chiral compound characterized by the presence of a trifluoromethyl group, a phenyl group, and an amino alcohol moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine and (S)-2-phenylglycidol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack of the amine on the epoxide ring of (S)-2-phenylglycidol.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and amino alcohol moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-phenyl-2-((S)-1-(4-fluorophenyl)propylamino)ethanol
- (S)-2-phenyl-2-((S)-1-(4-chlorophenyl)propylamino)ethanol
- (S)-2-phenyl-2-((S)-1-(4-bromophenyl)propylamino)ethanol
Uniqueness
The presence of the trifluoromethyl group in (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol distinguishes it from other similar compounds. This group imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1003887-66-8 |
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Molecular Formula |
C18H20F3NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-[[(1S)-1-[4-(trifluoromethyl)phenyl]propyl]amino]ethanol |
InChI |
InChI=1S/C18H20F3NO/c1-2-16(14-8-10-15(11-9-14)18(19,20)21)22-17(12-23)13-6-4-3-5-7-13/h3-11,16-17,22-23H,2,12H2,1H3/t16-,17+/m0/s1 |
InChI Key |
KAASEOMKPSIPGB-DLBZAZTESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N[C@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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